![molecular formula C10H7Cl2N3 B1361205 4,6-Dichloro-N-phenyl-2-pyrimidinamine CAS No. 28230-48-0](/img/structure/B1361205.png)
4,6-Dichloro-N-phenyl-2-pyrimidinamine
Overview
Description
4,6-Dichloro-N-phenyl-2-pyrimidinamine, also known as DCPI, is a compound with the molecular formula C10H7Cl2N3 . It has a molecular weight of 240.093 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis
The reaction between 2-chloro-4,6-dimethylpyrimidine and substituted anilines in ethanol at 160 °C under microwave irradiation for 10 min, is an aromatic nucleophilic substitution taking place via the corresponding Meisenheimer complexes, and affording 2-anilinopyrimidines .Physical And Chemical Properties Analysis
The compound has an average mass of 240.089 Da and a monoisotopic mass of 239.001709 Da . Infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) data are available for this compound .Scientific Research Applications
Microbicidal Efficacy
4,6-Dichloro-N-phenyl-2-pyrimidinamine has been explored for its potential in microbicidal applications. Studies have shown its effectiveness as an antibacterial and antifungal agent. For instance, its derivatives have demonstrated significant microbicidal properties, indicating its potential in combating microbial infections (Mehta & Patel, 2009).
Insecticidal and Acaricidal Properties
Research has also highlighted the compound's insecticidal and acaricidal effects. Certain derivatives of this compound have shown remarkable activities against specific pests, suggesting its utility in agricultural pest control (Zhang et al., 2019).
Application in Polymer Chemistry
This compound has been utilized in the synthesis of various polyimides, demonstrating its importance in polymer chemistry. These applications range from developing thermally stable materials to creating hydrophobic surfaces, thus expanding its utility in materials science and engineering (Wang et al., 2007).
Genetic Diversity Studies
The compound has also been used in studies to understand the genetic diversity loss in certain species when exposed to pyrimethanil, a related fungicide. This indicates its relevance in ecological and environmental research, particularly in understanding the impact of chemicals on biodiversity (Colombo-Corbi et al., 2017).
Nonlinear Optical Material Research
This compound has been studied for its potential as a third-order nonlinear optical material. This suggests its possible use in advanced optical technologies and devices (Murthy et al., 2019).
Mechanism of Action
Target of Action
The primary target of 4,6-dichloro-N-phenylpyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a serine/threonine kinase that plays a crucial role in cell division. It is involved in centrosome maturation and separation, and it is critical for the formation and function of the bipolar mitotic spindle .
Mode of Action
4,6-dichloro-N-phenylpyrimidin-2-amine interacts with AURKA, inhibiting its activity . This inhibition reduces the phosphorylation of AURKA at Thr283, a critical site for its activation . The compound’s interaction with AURKA disrupts the normal function of the kinase, leading to alterations in cell division .
Biochemical Pathways
The inhibition of AURKA affects the cell cycle, particularly the transition from the G2 phase to the M phase . This disruption leads to an accumulation of cells in the G2/M phase, effectively halting cell division . The compound’s action on AURKA also triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, indicating the induction of apoptosis .
Pharmacokinetics
The compound’s inhibitory effect on aurka suggests that it can reach its target in sufficient concentrations to exert its effects
Result of Action
The result of 4,6-dichloro-N-phenylpyrimidin-2-amine’s action is a reduction in clonogenicity, or the ability of cells to form colonies . This is due to the compound’s disruption of the cell cycle and induction of apoptosis . In HCT116 human colon cancer cells, the compound has been shown to induce caspase-mediated apoptotic cell death .
Future Directions
properties
IUPAC Name |
4,6-dichloro-N-phenylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c11-8-6-9(12)15-10(14-8)13-7-4-2-1-3-5-7/h1-6H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVNQNGMZAIUMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347006 | |
Record name | 4,6-Dichloro-N-phenyl-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28230-48-0 | |
Record name | 4,6-Dichloro-N-phenyl-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28230-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-N-phenyl-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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